molecular formula C26H26ClN5O B13401597 N-[4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide

N-[4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide

Cat. No.: B13401597
M. Wt: 460.0 g/mol
InChI Key: YDOAWJHYHGBQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BB-Cl-Amidine is a chemical compound known for its role as a pan inhibitor of peptidyl arginine deiminasesThis compound is a proteolysis-resistant derivative of Cl-amidine and has been shown to irreversibly inhibit peptidyl arginine deiminases 1 through 4 .

Preparation Methods

BB-Cl-Amidine can be synthesized through a multi-step process involving the reaction of specific chemical precursors under controlled conditions. The synthetic route typically involves the following steps:

Industrial production methods for BB-Cl-Amidine are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring the purity and stability of the final product.

Mechanism of Action

BB-Cl-Amidine exerts its effects by irreversibly inhibiting peptidyl arginine deiminases 1 through 4. This inhibition prevents the citrullination of arginine residues in proteins, thereby modulating various cellular processes. The compound has been shown to inhibit the formation of neutrophil extracellular traps and reduce the production of pro-inflammatory cytokines . Additionally, BB-Cl-Amidine induces endoplasmic reticulum stress and apoptosis in certain cancer cells by downregulating glucose-regulated protein 78 and upregulating DNA damage inducible transcript 3 .

Comparison with Similar Compounds

BB-Cl-Amidine is similar to other peptidyl arginine deiminase inhibitors such as Cl-amidine and F-amidine. BB-Cl-Amidine has several unique features:

Similar compounds include:

BB-Cl-Amidine stands out due to its enhanced stability, potency, and ability to modulate various cellular processes, making it a valuable tool in scientific research.

Properties

Molecular Formula

C26H26ClN5O

Molecular Weight

460.0 g/mol

IUPAC Name

N-[4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide

InChI

InChI=1S/C26H26ClN5O/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(33)20-14-12-19(13-15-20)18-7-2-1-3-8-18/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,33)

InChI Key

YDOAWJHYHGBQFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.